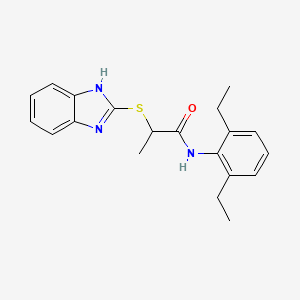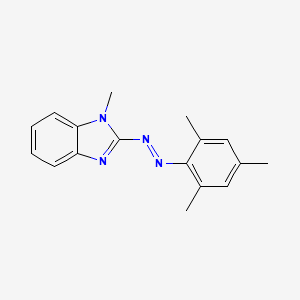
N-cyclohexyl-2-(cyclohexylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(cyclohexylamino)butanamide, also known as CX717, is a compound that has gained attention for its potential cognitive enhancement properties. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been shown to improve memory, attention, and learning in animal models and human clinical trials.
作用機序
N-cyclohexyl-2-(cyclohexylamino)butanamide works by binding to the AMPA receptor and increasing the activity of glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity, which is thought to underlie the cognitive enhancement effects of N-cyclohexyl-2-(cyclohexylamino)butanamide. N-cyclohexyl-2-(cyclohexylamino)butanamide has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
N-cyclohexyl-2-(cyclohexylamino)butanamide has been shown to improve memory and attention in animal studies and in human clinical trials. It has also been shown to increase wakefulness and reduce fatigue in animal studies. In addition, N-cyclohexyl-2-(cyclohexylamino)butanamide has been shown to increase the release of dopamine, a neurotransmitter that is important for motivation and reward.
実験室実験の利点と制限
One advantage of N-cyclohexyl-2-(cyclohexylamino)butanamide is that it has a relatively low toxicity profile and is well-tolerated in humans. This makes it a promising candidate for further clinical development. One limitation of N-cyclohexyl-2-(cyclohexylamino)butanamide is that its cognitive enhancement effects may be limited to certain types of memory and learning tasks. Further research is needed to determine the full range of cognitive effects of N-cyclohexyl-2-(cyclohexylamino)butanamide.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(cyclohexylamino)butanamide. One direction is to further explore its potential as a cognitive enhancer in healthy individuals and in patients with cognitive impairment. Another direction is to investigate the long-term effects of N-cyclohexyl-2-(cyclohexylamino)butanamide on cognitive function and brain health. Additionally, there is potential for N-cyclohexyl-2-(cyclohexylamino)butanamide to be used in combination with other cognitive enhancers or therapies for maximum benefit. Finally, further research is needed to determine the full range of biochemical and physiological effects of N-cyclohexyl-2-(cyclohexylamino)butanamide and how these effects may be modulated for therapeutic benefit.
合成法
The synthesis of N-cyclohexyl-2-(cyclohexylamino)butanamide involves the reaction of cyclohexylamine with 2-bromo-2-methylbutyryl chloride, followed by the reaction of the resulting intermediate with cyclohexanecarbonyl chloride. The final product is obtained by recrystallization from ethanol. This synthesis method was first reported by researchers at Cortex Pharmaceuticals in 1997.
科学的研究の応用
N-cyclohexyl-2-(cyclohexylamino)butanamide has been extensively studied for its potential cognitive enhancement properties. In animal studies, N-cyclohexyl-2-(cyclohexylamino)butanamide has been shown to improve memory, attention, and learning. In human clinical trials, N-cyclohexyl-2-(cyclohexylamino)butanamide has been tested for its ability to enhance cognitive performance in healthy volunteers and in patients with cognitive impairment due to conditions such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-cyclohexyl-2-(cyclohexylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-15(17-13-9-5-3-6-10-13)16(19)18-14-11-7-4-8-12-14/h13-15,17H,2-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFLQCITFQPYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)

![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)

![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
![4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)

![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)